
3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an iodopropynyl group and a dichlorophenyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodopropynyl group to other functional groups.
Substitution: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antimicrobial agent.
Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The iodopropynyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modifying their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a dichlorophenyl group.
Iodopropynyl butylcarbamate: Known for its use as an antifungal agent in various industries.
Uniqueness
3-Iodoprop-2-yn-1-yl (3,5-dichlorophenyl)carbamate is unique due to its dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly effective in applications requiring strong antimicrobial activity and specific enzyme inhibition.
Eigenschaften
CAS-Nummer |
115008-49-6 |
|---|---|
Molekularformel |
C10H6Cl2INO2 |
Molekulargewicht |
369.97 g/mol |
IUPAC-Name |
3-iodoprop-2-ynyl N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H6Cl2INO2/c11-7-4-8(12)6-9(5-7)14-10(15)16-3-1-2-13/h4-6H,3H2,(H,14,15) |
InChI-Schlüssel |
ONKOGJFTAKIIAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



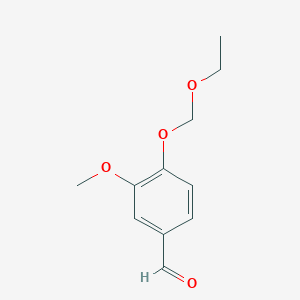

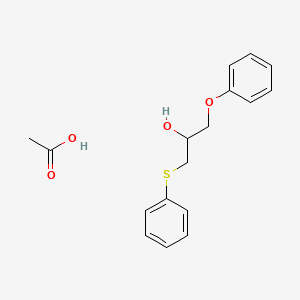
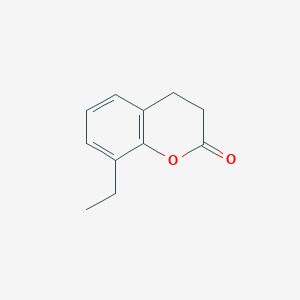
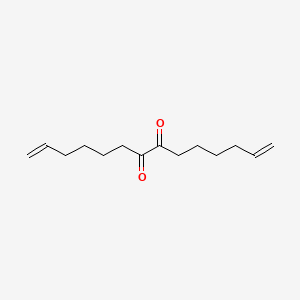
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
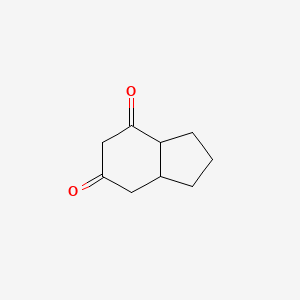
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
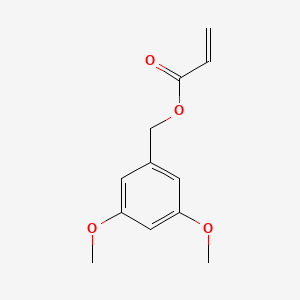
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
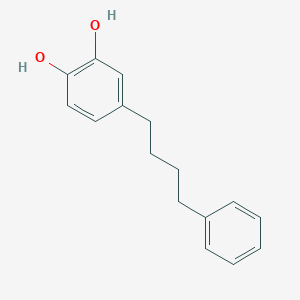
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
